Nortilidine-d3 Hydrochloride

Übersicht

Beschreibung

Nortilidine-d3 Hydrochloride is a deuterated form of Nortilidine, which is the primary active metabolite of Tilidine, a synthetic opioid analgesic. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology, due to its stable isotope labeling, which aids in various analytical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nortilidine-d3 Hydrochloride involves the deuteration of Nortilidine. The process typically starts with the synthesis of Nortilidine, which is achieved through the demethylation of Tilidine. The deuteration process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually done using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and controlled substances .

Analyse Chemischer Reaktionen

Types of Reactions

Nortilidine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism Studies

Nortilidine-d3 hydrochloride is extensively utilized in drug metabolism research to trace the metabolic fate of tilidine and its active metabolites. The stable isotope labeling facilitates the differentiation between endogenous compounds and those derived from administered drugs.

- Case Study : A study focused on the qualitative detection of non-volatile drugs in exhaled breath aerosol demonstrated the use of nortilidine-d3 for analyzing drug excretion patterns. The study employed advanced liquid chromatography coupled with high-resolution mass spectrometry (HRMS) to identify nortilidine and its metabolites in patient samples, revealing significant findings about their pharmacokinetics .

Forensic Toxicology

In forensic toxicology, this compound serves as a reference standard for detecting tilidine abuse. Its unique isotopic signature allows for accurate quantification and differentiation from other opioids in biological matrices such as blood and urine.

- Data Table: Detection Limits in Biological Samples

| Compound | Detection Method | Limit of Detection (LOD) | Sample Type |

|---|---|---|---|

| Nortilidine-d3 | LC-HRMS | 100 pg/collector | Exhaled Breath |

| Tilidine | LC-HRMS | 58 pg/filter | Plasma |

The above table illustrates the sensitivity achieved in detecting nortilidine-d3 and its parent compound tilidine, underscoring its utility in forensic investigations.

Therapeutic Monitoring

This compound is also employed in therapeutic drug monitoring (TDM) to ensure that patients receiving tilidine are within therapeutic ranges while avoiding toxicity. By using stable isotope dilution assays, clinicians can accurately measure drug concentrations in plasma.

- Case Study : A clinical study assessed the therapeutic and toxic blood plasma concentrations of tilidine and nortilidine. The results indicated that monitoring these compounds using isotopically labeled standards significantly improved the accuracy of TDM protocols .

Analytical Method Development

The development of analytical methods utilizing this compound has advanced significantly over recent years. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been optimized for better sensitivity and specificity.

- Method Validation Parameters :

- Selectivity

- Recovery rates

- Matrix effects

- Long-term stability

These parameters are crucial for ensuring reliable analytical outcomes when using nortilidine-d3 as a reference standard.

Wirkmechanismus

Nortilidine-d3 Hydrochloride exerts its effects primarily through its action as an opioid analgesic. It binds to opioid receptors in the central nervous system, leading to the inhibition of pain signals. Additionally, the (1R,2S) isomer of Nortilidine has NMDA antagonist activity, which contributes to its analgesic effects. The compound also acts as a dopamine reuptake inhibitor, further enhancing its pain-relieving properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tilidine: The parent compound of Nortilidine, used as an opioid analgesic.

Desmetramadol: Another opioid metabolite with additional non-opioid mechanisms of analgesia.

Tapentadol: An opioid analgesic with similar pharmacological properties

Uniqueness

Nortilidine-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .

Biologische Aktivität

Nortilidine-d3 Hydrochloride is a deuterated derivative of Nortilidine, the primary active metabolite of Tilidine, a synthetic opioid analgesic. This compound is primarily utilized in pharmacological research due to its stable isotope labeling, which facilitates the study of metabolic pathways and pharmacokinetics.

Overview of this compound

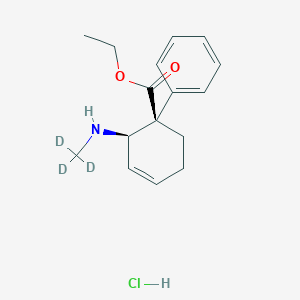

- Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and allows for precise tracking in metabolic studies.

- CAS Number : 1217648-75-3

- Applications : It is used in various research settings, particularly in neurology and pharmacology, to trace metabolic pathways and analyze drug interactions.

Nortilidine-d3 acts primarily as an opioid analgesic through the following mechanisms:

- Opioid Receptor Binding : It binds to mu-opioid receptors in the central nervous system (CNS), inhibiting pain signal transmission.

- NMDA Antagonism : The (1R,2S) isomer exhibits NMDA antagonist activity, contributing to its analgesic effects.

- Dopamine Reuptake Inhibition : This property enhances its pain-relieving capabilities by increasing dopamine levels in the synaptic cleft.

Pharmacokinetics and Metabolism

Nortilidine is formed predominantly through the N-demethylation of Tilidine during first-pass metabolism. The pharmacokinetics involve:

- Absorption and Distribution : Nortilidine easily penetrates the blood-brain barrier due to its lipophilic nature, allowing for effective analgesic action.

- Metabolism : It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4), leading to both active and inactive metabolites .

Study on Pre-systemic Elimination

A study investigated the pre-systemic elimination of Tilidine and its metabolites using grapefruit juice as an intestinal CYP3A4 inhibitor. Key findings include:

- No Significant Change : Grapefruit juice did not alter pharmacokinetic parameters for Tilidine or Nortilidine, suggesting minimal involvement of intestinal CYP3A4 in their metabolism.

- Elimination Half-life : The terminal elimination half-life of Nortilidine was reduced by 15% when co-administered with efavirenz, indicating potential interactions with other drugs .

Opioid Detection in Hair Analysis

Research has demonstrated the application of liquid chromatography/tandem mass spectrometry (LC-MS/MS) for detecting opioids like Tilidine in hair samples. This technique provides insights into long-term drug use and compliance monitoring among patients .

Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 285.83 g/mol |

| LogP | 2.5 |

| Half-life | 2.5 hours |

| Bioavailability | ~30% |

| Metabolism | Hepatic (CYP2C19, CYP3A4) |

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHWVDUMWCCKC-VTWXJATBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858228 | |

| Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217648-75-3 | |

| Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.